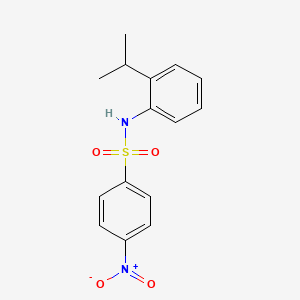

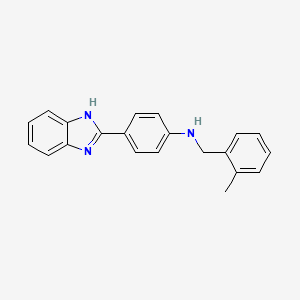

N-(2-isopropylphenyl)-4-nitrobenzenesulfonamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of nitrobenzenesulfonamides, like N-(2-isopropylphenyl)-4-nitrobenzenesulfonamide, often involves the reaction of aniline derivatives with nitrobenzenesulfonyl chloride under specific conditions. For example, Ebrahimi et al. (2015) describe the synthesis of a variety of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides under solvent-free conditions, highlighting the chemoselective N-acylation reactions that can be achieved with these compounds in water as a green solvent (Ebrahimi et al., 2015).

Molecular Structure Analysis

The molecular structure of nitrobenzenesulfonamides is characterized by the presence of a nitro group and a sulfonamide group attached to a benzene ring. These functional groups significantly influence the electronic and steric properties of the molecule. Karabacak et al. (2012) conducted a detailed vibrational analysis of nitrobenzenesulfonamides using FT-IR and FT-Raman spectroscopy, combined with DFT calculations, to elucidate the effects of nitro group substitution on the characteristic bands in the spectra of these compounds (Karabacak et al., 2012).

Chemical Reactions and Properties

Nitrobenzenesulfonamides participate in various chemical reactions, leveraging their nitro and sulfonamide groups. Fukuyama et al. (1995) explored the alkylation of nitrobenzenesulfonamides, demonstrating their utility in the synthesis of secondary amines through smooth reactions that provide high yields (Fukuyama et al., 1995). Additionally, Movassaghi and Ahmad (2007) used a related compound, N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine, in the reduction of alcohols, showcasing the versatility of nitrobenzenesulfonamides in synthetic chemistry (Movassaghi & Ahmad, 2007).

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus .

Biochemical Pathways

Related compounds, such as indole derivatives, have been associated with various biological activities that affect multiple biochemical pathways .

Result of Action

Compounds with similar structures have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety and Hazards

Propriétés

IUPAC Name |

4-nitro-N-(2-propan-2-ylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-11(2)14-5-3-4-6-15(14)16-22(20,21)13-9-7-12(8-10-13)17(18)19/h3-11,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQSCMHNTDDHMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

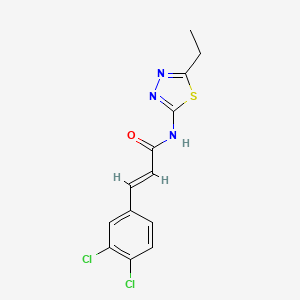

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5698042.png)

![2-fluoro-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5698050.png)

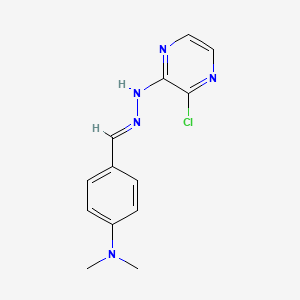

![1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5698086.png)

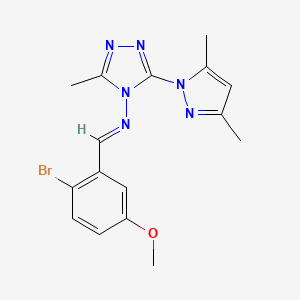

![1-benzoyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B5698091.png)

![methyl [(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5698099.png)

![2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5698134.png)

![5-methyl-4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5698141.png)

![N-ethyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5698149.png)